molecular formula C19H18N2O3S2 B277703 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one

3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one

Cat. No. B277703
M. Wt: 386.5 g/mol
InChI Key: TWIUWFULDOCRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one is a synthetic compound that has attracted the attention of researchers due to its potential applications in various fields of science. This molecule belongs to the class of thiazolidinones, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one are diverse. This molecule has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to have antibacterial and antifungal activities. In addition, it has been shown to inhibit the production of inflammatory cytokines and reactive oxygen species (ROS) in vitro.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one in lab experiments is its potential to have diverse biological activities. This molecule can be used to investigate the mechanisms of action of certain enzymes and proteins, as well as to study the effects of oxidative stress and inflammation on cellular processes. However, one of the limitations of using this molecule is its potential toxicity. Further studies are needed to determine the safe concentration range for this molecule in vitro and in vivo.

Future Directions

There are several future directions for the research on 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one. One of the directions is to investigate its potential as a fluorescent probe for detecting metal ions in biological samples. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders. Furthermore, the development of novel derivatives of this molecule with improved biological activities is also an area of future research.

Synthesis Methods

The synthesis of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one has been reported in the literature. One of the methods involves the reaction of 6-ethoxy-2-mercaptobenzothiazole with 3-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with 2-bromoacetyl bromide and triethylamine to obtain the final product.

Scientific Research Applications

The scientific research applications of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one are diverse. This molecule has been reported to have potential anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant activities. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples.

properties

Molecular Formula

C19H18N2O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-methoxyphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2O3S2/c1-3-24-14-7-8-15-16(10-14)26-19(20-15)21-17(22)11-25-18(21)12-5-4-6-13(9-12)23-2/h4-10,18H,3,11H2,1-2H3

InChI Key

TWIUWFULDOCRTK-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC(=CC=C4)OC

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(SCC3=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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